

# Unveiling the Three-Dimensional Architecture of Oxetane Derivatives: A Comparative Crystallographic Guide

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## Compound of Interest

Compound Name: Ethyl 2-(oxetan-3-yl)acetate

Cat. No.: B168561

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For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular scaffolds is paramount for rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data for two derivatives synthesized from oxetane precursors, offering insights into their solid-state conformations and intermolecular interactions. While direct crystallographic studies on derivatives of "**Ethyl 2-(oxetan-3-yl)acetate**" are not publicly available, this guide focuses on structurally analogous 3,3-disubstituted oxetanes to provide a relevant and valuable comparison.

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry. Its unique conformational properties and ability to act as a hydrogen bond acceptor make it an attractive surrogate for other functional groups, influencing key drug-like properties such as solubility and metabolic stability. X-ray crystallography provides the definitive method for elucidating the precise solid-state structure of these molecules, revealing crucial details about bond lengths, bond angles, and the puckering of the strained four-membered ring.

This guide presents a comparative overview of the crystallographic data for two 3,3-disubstituted oxetane derivatives, providing a baseline for understanding the structural landscape of this important class of compounds.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two 3,3-disubstituted oxetane derivatives, providing a direct comparison of their solid-state structures.

Parameter	Derivative 1	Derivative 2
Compound Name	3-(4-chlorophenyl)-N,N-dimethyloxetan-3-amine	3-((dimethylamino)methyl)-3-phenyloxetan-3-ol
CCDC Number	721350	721113
Empirical Formula	C <sub>11</sub> H <sub>14</sub> ClNO	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>
Formula Weight	211.68	207.27
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n
a (Å)	10.123(2)	10.345(2)
b (Å)	11.456(2)	9.876(2)
c (Å)	10.051(2)	11.789(2)
α (°)	90	90
β (°)	115.12(3)	108.45(3)
γ (°)	90	90
Volume (Å <sup>3</sup> )	1054.1(4)	1142.5(4)
Z	4	4
Calculated Density (g/cm <sup>3</sup> )	1.333	1.204
Resolution (Å)	0.84	0.84
R-factor (%)	4.6	4.2

## Experimental Protocols

The following section details the methodologies for the synthesis and X-ray crystallographic analysis of the compared derivatives.

## Synthesis of Derivatives

General Procedure for the Synthesis of 3-Amino-3-aryloxetanes: A solution of the desired aryllithium, prepared from the corresponding aryl bromide and n-butyllithium in an ethereal solvent at low temperature, is added to a solution of oxetan-3-one. The reaction mixture is stirred at low temperature before being quenched with a saturated aqueous solution of ammonium chloride. After extraction with an organic solvent and purification by chromatography, the corresponding 3-aryl-3-hydroxyoxetane is obtained. Subsequent treatment with a suitable aminating agent, such as dimethylaminotrimethylsilane in the presence of a Lewis acid catalyst, yields the 3-amino-3-aryloxetane derivative.

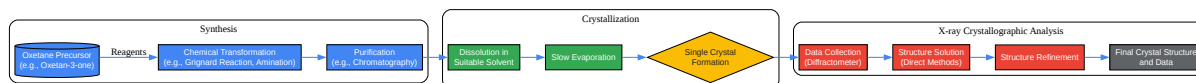
General Procedure for the Synthesis of 3-(Aminomethyl)-3-hydroxyoxetanes: To a solution of a Grignard reagent, prepared from the desired aryl halide and magnesium, in an ethereal solvent is added a solution of an  $\alpha$ -amino ketone. The reaction mixture is stirred at room temperature before being quenched with a saturated aqueous solution of ammonium chloride. The resulting amino alcohol is then cyclized to the corresponding oxetane derivative. This can be achieved by treating the amino alcohol with a reagent such as thionyl chloride to form a cyclic sulfamidite, followed by ring-opening and subsequent intramolecular cyclization.

## X-ray Crystallography

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system. A suitable crystal was mounted on a goniometer head and placed in a stream of cold nitrogen. X-ray diffraction data were collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). The structures were solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of oxetane derivatives to their structural elucidation by X-ray crystallography.



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General workflow for the synthesis and crystallographic analysis of oxetane derivatives.

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